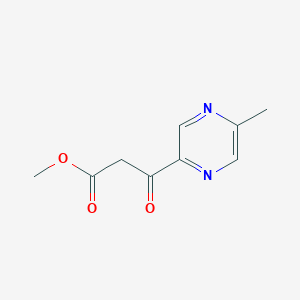
4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid
Overview
Description
4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid, also known as 4-benzyloxy-3-methoxy-5-nitrobenzoic acid (BMNBA), is an organic compound with a molecular formula of C13H12N2O5. It is a nitrobenzoic acid derivative, and is an important intermediate in the synthesis of various pharmaceuticals and other compounds. BMNBA has a wide range of applications in the pharmaceutical and chemical industries, and has been the subject of extensive scientific research.
Scientific Research Applications
Synthesis and Chemical Properties
Cyclization Reactions : 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid is involved in cyclization reactions. For example, it can undergo Perkin cyclization to form compounds like 2-alkyl-7-methoxy-5-nitrobenzo[b]furan, which are characterized using spectroscopic methods (Kowalewska & Kwiecień, 2008).
Solubility Studies : Its solubility and transfer properties in different solvents have been studied, contributing to the understanding of its behavior in various chemical environments (Hart et al., 2015).
Debenzylation Processes : This compound is used in debenzylation processes in the synthesis of other chemical agents, such as in the production of certain pyrrolobenzodiazepine antitumor agents (Thurston et al., 1990).
Applications in Material Science and Drug Discovery
Microwave-assisted Synthesis : It's used in microwave-assisted synthesis for creating diverse chemical libraries, potentially useful in drug discovery programs (Chanda et al., 2012).
Synthesis of Lanthanide Compounds : The compound is employed in the synthesis of lanthanide coordination compounds. These compounds have been studied for their luminescent properties, which are influenced by different substituents (Sivakumar et al., 2010).
Liquid Crystal Research : It's also involved in studies on liquid crystal properties, particularly in understanding the thermal properties of certain benzoates and their derivatives (Sugiura et al., 1991).
Biochemical and Pharmacological Research
Antioxidant and Antimicrobial Studies : Compounds derived from 4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid have been tested for antioxidant and antimicrobial activities, indicating potential in these areas (Manap et al., 2022).
Synthesis of Antitumoral Agents : This chemical is used in the development of nitroaromatic compounds like 4-bromomethyl-3-nitrobenzoic acid, which show promise as antitumoral agents (de Freitas et al., 2014).
properties
IUPAC Name |
3-methoxy-5-nitro-4-phenylmethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO6/c1-21-13-8-11(15(17)18)7-12(16(19)20)14(13)22-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVWMGUFVKSAAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OCC2=CC=CC=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-3-methoxy-5-nitrobenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[1-(2-Methoxy-phenyl)-5-oxo-pyrrolidin-3-yl]-3-oxo-propionic acid methyl ester](/img/structure/B1391702.png)
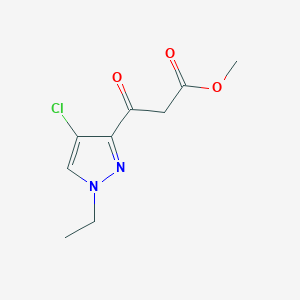

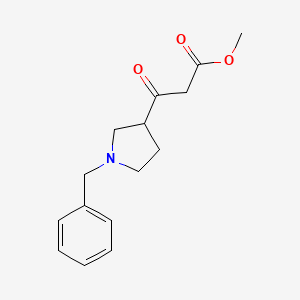
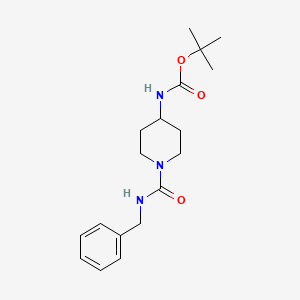
![6-Benzyl-2-piperidin-2-yl-5,6,7,8-tetrahydro-1,4,6,9a-tetraaza-cyclopenta[b]naphthalen-9-ol](/img/structure/B1391710.png)

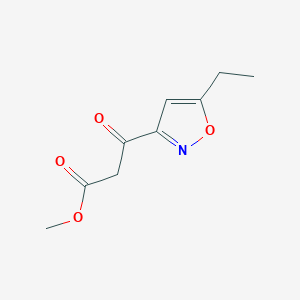



![5-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-3-oxo-hexanoic acid methyl ester](/img/structure/B1391721.png)
